molecular formula C13H10BNO2 B13024623 (4'-Cyano-[1,1'-biphenyl]-2-yl)boronic acid

(4'-Cyano-[1,1'-biphenyl]-2-yl)boronic acid

Cat. No.: B13024623
M. Wt: 223.04 g/mol
InChI Key: JTZUFWHNEQOYJM-UHFFFAOYSA-N
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Description

(4’-Cyano-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. The presence of a cyano group and a boronic acid moiety in its structure makes it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Cyano-[1,1’-biphenyl]-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4’-cyano-[1,1’-biphenyl]-2-yl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of (4’-Cyano-[1,1’-biphenyl]-2-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4’-Cyano-[1,1’-biphenyl]-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, DMF).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst or other reducing agents like lithium aluminum hydride.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Reduction: Amines.

Scientific Research Applications

(4’-Cyano-[1,1’-biphenyl]-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4’-Cyano-[1,1’-biphenyl]-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4’-Cyano-[1,1’-biphenyl]-2-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid moiety, which allows it to participate in a wider range of chemical reactions compared to its analogs. The cyano group can be further functionalized, providing additional synthetic flexibility .

Properties

Molecular Formula

C13H10BNO2

Molecular Weight

223.04 g/mol

IUPAC Name

[2-(4-cyanophenyl)phenyl]boronic acid

InChI

InChI=1S/C13H10BNO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8,16-17H

InChI Key

JTZUFWHNEQOYJM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2=CC=C(C=C2)C#N)(O)O

Origin of Product

United States

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